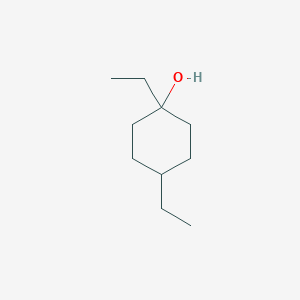

1,4-Diethylcyclohexan-1-ol

Description

1,4-Diethylcyclohexan-1-ol is a cyclohexanol derivative featuring two ethyl substituents at the 1- and 4-positions of the cyclohexane ring. Its structure imparts unique physicochemical properties, such as enhanced lipophilicity compared to simpler cyclohexanols. For example, the synthesis of (1R,4R)-4-(dibenzylamino)cyclohexan-1-ol () demonstrates the functionalization of the cyclohexane backbone, suggesting that steric and electronic effects from substituents significantly influence reactivity and stability.

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

1,4-diethylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-3-9-5-7-10(11,4-2)8-6-9/h9,11H,3-8H2,1-2H3 |

InChI Key |

ZSLFBFKIIRRBFC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Industrial Production Methods

In an industrial setting, the production of 1,4-Diethylcyclohexan-1-ol may involve the catalytic hydrogenation of 1,4-diethylcyclohexanone in large-scale reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1,4-diethylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 1,4-diethylcyclohexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1,4-diethylcyclohexyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.

Major Products Formed

Oxidation: 1,4-Diethylcyclohexanone.

Reduction: 1,4-Diethylcyclohexane.

Substitution: 1,4-Diethylcyclohexyl chloride.

Scientific Research Applications

1,4-Diethylcyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including its role as a solvent or reagent in biochemical assays.

Medicine: Explored for its potential therapeutic properties, such as its use in drug development and formulation.

Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1,4-Diethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanol Derivatives

(a) 1,4-Diethylcyclohexan-1-ol vs. (1R,4R)-4-(Dibenzylamino)cyclohexan-1-ol

- Structure: Both compounds share a cyclohexanol core, but 1,4-diethylcyclohexan-1-ol lacks the dibenzylamino group present in the latter.

- Synthesis: The dibenzylamino derivative is synthesized via benzylation of 4-aminocyclohexan-1-ol (), whereas 1,4-diethylcyclohexan-1-ol would likely require alkylation of cyclohexanone followed by reduction.

- Applications: The dibenzylamino compound is used in pharmaceutical intermediates, while 1,4-diethylcyclohexan-1-ol may serve as a solvent or surfactant due to its lipophilic ethyl groups.

(b) 1,4-Diethylcyclohexan-1-ol vs. (4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol

- Structure : The latter contains a conjugated diene system and a methyl group, leading to higher reactivity in Diels-Alder reactions ().

- Stability: The ethyl groups in 1,4-diethylcyclohexan-1-ol likely enhance steric hindrance, reducing susceptibility to oxidation compared to the cyclohexenol derivative.

Aliphatic Alcohols

1,4-Diethylcyclohexan-1-ol vs. Dodecan-1-ol

- Solubility : Dodecan-1-ol (a linear C12 alcohol) is less polar and more hydrophobic than 1,4-diethylcyclohexan-1-ol, which retains some polarity due to its hydroxyl group ().

- Boiling Point: Cyclohexanol derivatives generally have higher boiling points than linear alcohols of similar molecular weight due to ring strain and hydrogen bonding.

Physicochemical Properties and Toxicity

Hypothetical Data Table

*Note: Data for 1,4-diethylcyclohexan-1-ol are inferred from structural analogs due to lack of direct evidence.

Toxicity Considerations

However, its toxicity remains unstudied in the provided sources.

Biological Activity

1,4-Diethylcyclohexan-1-ol is a cyclohexanol derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by two ethyl groups attached to the cyclohexane ring, which may influence its pharmacological properties. This article reviews the biological activity of 1,4-Diethylcyclohexan-1-ol, focusing on its antimicrobial, antifungal, and antioxidant properties, supported by recent research findings and case studies.

1,4-Diethylcyclohexan-1-ol has the molecular formula and a molecular weight of 184.32 g/mol. The structure consists of a cyclohexane ring with hydroxyl (-OH) and ethyl (-C2H5) substituents. The presence of the hydroxyl group suggests potential for hydrogen bonding, which may enhance its solubility and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,4-Diethylcyclohexan-1-ol against various bacterial strains. For instance, research indicates significant efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli and Salmonella typhi.

Table 1: Antimicrobial Efficacy of 1,4-Diethylcyclohexan-1-ol

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Bacillus subtilis | 14 | 0.7 mg/mL |

| Escherichia coli | 12 | 1.0 mg/mL |

| Salmonella typhi | 13 | 0.8 mg/mL |

The observed antimicrobial activity can be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Antifungal Activity

In addition to its antibacterial properties, 1,4-Diethylcyclohexan-1-ol has shown promising antifungal activity. Studies have demonstrated effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Efficacy of 1,4-Diethylcyclohexan-1-ol

| Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 16 | 0.6 mg/mL |

| Aspergillus niger | 14 | 0.9 mg/mL |

The antifungal mechanism is believed to involve disruption of fungal cell wall synthesis or function.

Antioxidant Activity

The antioxidant capacity of 1,4-Diethylcyclohexan-1-ol has been evaluated using various assays, including DPPH radical scavenging assays. Results indicate that this compound exhibits significant radical scavenging activity, suggesting potential protective effects against oxidative stress.

Table 3: Antioxidant Activity of 1,4-Diethylcyclohexan-1-ol

| Concentration (μM) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 42 |

| 100 | 65 |

| 200 | 85 |

The antioxidant properties are likely due to the presence of the hydroxyl group, which can donate hydrogen atoms to free radicals.

Case Studies

A notable case study involved the evaluation of a series of cyclohexanol derivatives in a pharmaceutical context where 1,4-Diethylcyclohexan-1-ol was identified as a lead compound due to its superior biological activities compared to other derivatives. This study emphasized the importance of structural modifications in enhancing biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.